利巴韦林单磷酸酯

描述

Synthesis Analysis

Ribavirin monophosphate synthesis involves converting ribavirin to its monophosphate form, which is crucial for its antiviral activity. A notable method includes the synthesis and characterization of a ribavirin-3',5'-phosphate pentadecamer, highlighting the chemical strategies used to achieve this transformation (Dawson et al., 1990).

Molecular Structure Analysis

The molecular structure of ribavirin monophosphate plays a key role in its antiviral mechanism. Studies such as those by Derudas et al. (2008) on the phosphoramidate ProTide approach to ribavirin provide insights into its structural modifications and how these affect its function and efficiency in antiviral activities (Derudas et al., 2008).

Chemical Reactions and Properties

Ribavirin monophosphate undergoes various chemical reactions, including phosphorylation to become active within cells. This activation process is critical for its incorporation into viral RNA, leading to the inhibition of viral replication. Eriksson et al. (1977) discussed the selective inhibition of influenza virus RNA polymerase by ribavirin triphosphate, a reaction crucial for understanding ribavirin monophosphate's mode of action (Eriksson et al., 1977).

Physical Properties Analysis

The physical properties of ribavirin monophosphate, such as solubility, stability, and form, are essential for its biological activity and efficacy as an antiviral agent. Studies on its synthesis, characterization, and degradation provide valuable information on these aspects, although specific studies focusing solely on its physical properties are rare in the context of available research.

Chemical Properties Analysis

The chemical properties of ribavirin monophosphate, including its reactivity, interaction with enzymes, and inhibition mechanisms, are central to its antiviral action. The compound's ability to inhibit viral RNA-dependent RNA polymerase and other enzymes involved in viral replication is well-documented. For example, the study by Crotty et al. (2000) shows how ribavirin triphosphate can induce mutagenesis in viral RNA, a mechanism contributing to its broad-spectrum antiviral activity (Crotty et al., 2000).

科学研究应用

抗病毒活性和作用机制

利巴韦林单磷酸酯具有广泛的抗病毒活性,通过多种机制发挥作用。它抑制细胞肌苷单磷酸脱氢酶,这是病毒复制所需的从头鸟嘌呤合成中的关键步骤。这种抑制会损害病毒 RNA 合成并减少病毒增殖。利巴韦林因对多种病毒(包括丙型肝炎病毒 (HCV)、呼吸道合胞病毒和拉沙热病毒)的有效性而闻名。它还对冠状病毒(包括 SARS-CoV-2)表现出活性 (C. Cameron & C. Castro,2001), (E. Messina 等人,2021).

增强抗病毒效力

对利巴韦林的 ProTide 方法的研究旨在增强其抗病毒效力。ProTide 被设计为更有效地将生物活性利巴韦林单磷酸酯递送至细胞。尽管一些研究由于 ProTide 激活过程中的挑战而显示出好坏参半的结果,但这种策略有可能增加利巴韦林的抗病毒活性 (Marco Derudas 等人,2008).

利巴韦林类似物和修饰

研究人员探索了各种利巴韦林类似物和修饰,例如 4,5-二取代的 1,2,3-三唑核苷。这些化合物虽然在结构上与利巴韦林相似,但表现出独特的抗病毒活性和药理特性。了解这些类似物有助于开发更有效的抗病毒剂 (A. Krajczyk 等人,2014).

药代动力学和细胞代谢

对利巴韦林药代动力学的研究,包括其细胞内磷酸化为利巴韦林单磷酸酯,提供了对其抗病毒和毒性作用的见解。了解利巴韦林如何在细胞内被处理有助于优化剂量并减少副作用 (L. Wu 等人,2015).

靶向递送系统

用于靶向利巴韦林递送的可生物降解纳米颗粒的开发代表了一项重大进展。这些纳米颗粒封装了利巴韦林单磷酸酯,旨在以受控方式释放药物,从而提高其疗效,同时最大限度地减少全身副作用。这在治疗慢性丙型肝炎中特别有益 (T. Ishihara 等人,2014).

抗癌潜力

除了抗病毒应用外,利巴韦林作为抗癌疗法也显示出前景。它在抑制白血病细胞增殖方面表现出潜力,并且可能在治疗各种癌症中得到应用。利巴韦林的抗癌作用归因于它干扰对癌细胞存活和增殖至关重要的关键分子和代谢途径的能力 (Szabolcs Kökény 等人,2009), (K. Borden & B. Culjkovic-Kraljacic,2010).

安全和危害

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .

未来方向

In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .

属性

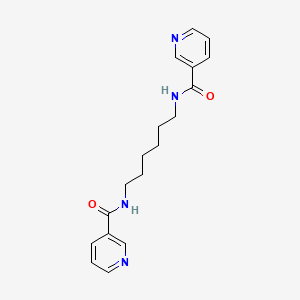

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193928 | |

| Record name | Ribavirin-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribavirin monophosphate | |

CAS RN |

40925-28-8 | |

| Record name | Ribavirin monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribavirin-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FVV27P11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

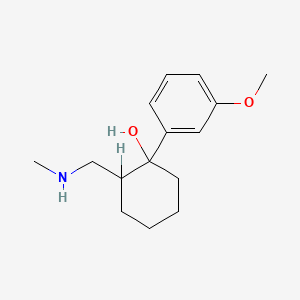

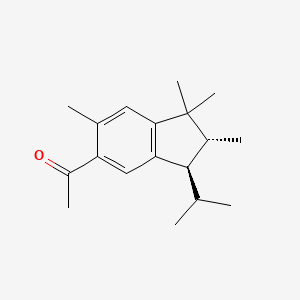

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)